3,7,12-Trihydroxy-7-methylcholanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

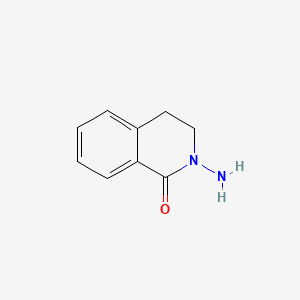

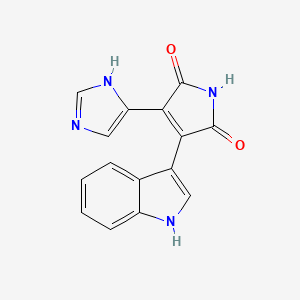

3,7,12-Trihydroxy-7-methylcholanoic acid, also known as TMC, is a chemical compound with the molecular formula C25H42O5 . It has been the subject of much research in recent years due to its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of 3,7,12-Trihydroxy-7-methylcholanoic acid involves several steps. The carboxyl group of the starting material 3 alpha,12 alpha-dihydroxy-7-oxo-5 beta-cholanoic acid is protected by conversion to its oxazoline derivative. A Grignard reaction of the bile acid oxazoline with CH3MgI followed by acid hydrolysis gives two epimeric trihydroxy-7-methyl-cholanoic acids and three dehydration products .Molecular Structure Analysis

The molecular structure of 3,7,12-Trihydroxy-7-methylcholanoic acid is complex. It has a molecular weight of 422.6 g/mol . The IUPAC name for this compound is (4R)-4-[(3R,5S,7R,8R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-7,10,13-trimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,7,12-Trihydroxy-7-methylcholanoic acid include a molecular weight of 422.6 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 4 .科学的研究の応用

Biochemistry Research: Bile Acid Metabolism

In biochemistry research, this compound is studied for its role in bile acid metabolism. It serves as a model compound to understand the synthesis and breakdown of bile acids in the human body, which is crucial for maintaining cholesterol homeostasis and lipid digestion .

Pharmacology: Drug Formulation

Pharmacologically, 3,7,12-Trihydroxy-7-methylcholanoic acid is explored for its potential in drug formulation. Its properties as a bile acid can be utilized to enhance the solubility and absorption of other drugs, particularly those that are poorly soluble in water .

Analytical Chemistry: Chemical Analysis

This compound is used in analytical chemistry as a standard or reference material for the chemical analysis of similar compounds. Its well-defined structure and properties make it an ideal candidate for calibrating instruments and validating analytical methods .

Environmental Science: Ecotoxicology Studies

In environmental science, the compound’s interaction with biological systems can be studied to assess the ecotoxicological impact of bile acids. This is important for understanding the environmental fate of pharmaceuticals and their metabolites .

Industrial Application: Chemical Synthesis

Industrially, 3,7,12-Trihydroxy-7-methylcholanoic acid can be used as an intermediate in the synthesis of more complex molecules. Its chemical structure allows for various modifications, making it a versatile building block in organic synthesis .

特性

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-7,10,13-trimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O5/c1-14(5-8-21(28)29)17-6-7-18-22-19(12-20(27)25(17,18)4)23(2)10-9-16(26)11-15(23)13-24(22,3)30/h14-20,22,26-27,30H,5-13H2,1-4H3,(H,28,29)/t14-,15+,16-,17-,18+,19?,20+,22+,23+,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLVYCWXAPPBIQ-HQQQGJIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)(C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](CC3[C@H]2[C@](C[C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20907401 |

Source

|

| Record name | 3,7,12-Trihydroxy-7-methylcholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7,12-Trihydroxy-7-methylcholanoic acid | |

CAS RN |

102362-49-2 |

Source

|

| Record name | 3,7,12-Trihydroxy-7-methylcholanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102362492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,12-Trihydroxy-7-methylcholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

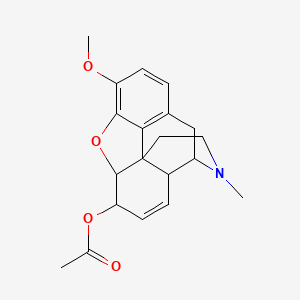

![6-[(Z)-2-(2,5-dimethoxyphenyl)ethenyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1205353.png)

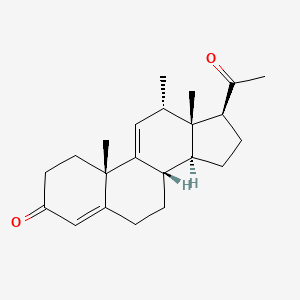

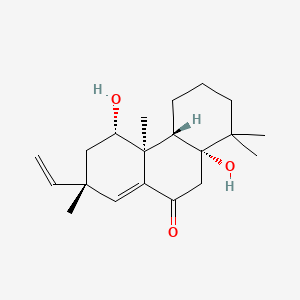

![(3As,3br,4s,5as,6s,8as,8bs)-6-acetyl-3b-fluoro-4-hydroxy-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8,8a,8b,9,10-dodecahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B1205362.png)

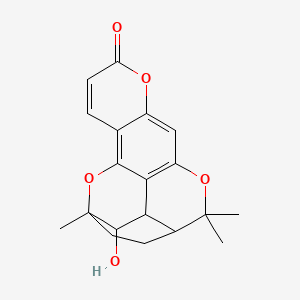

![7-[(1R,2R,3R,5S)-2-[(3S)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1205371.png)